molecular formula C16H12N4O4S2 B2813254 N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921520-36-7

N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2813254
CAS No.: 921520-36-7
M. Wt: 388.42
InChI Key: MOHQHBCANZKNHS-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety linked to a thiazole ring through a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions:

    Formation of Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Linking the Thiazole and Benzo[d][1,3]dioxole Moieties: The benzo[d][1,3]dioxole-5-carboxylic acid is first converted to its acid chloride using reagents like thionyl chloride (SOCl₂). This acid chloride is then reacted with the thiazole derivative in the presence of a base such as triethylamine to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzo[d][1,3]dioxole rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, or other peroxides under acidic or basic conditions.

    Reduction: NaBH₄ or LiAlH₄ in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the thiazole and benzo[d][1,3]dioxole moieties, which are known for their bioactivity .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties, such as enhanced stability or bioactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole rings may interact with metal ions or active sites in enzymes, while the benzo[d][1,3]dioxole moiety could enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share structural similarities and exhibit comparable biological activities.

    Benzo[d][1,3]dioxole Derivatives: Compounds such as piperonyl butoxide and safrole contain the benzo[d][1,3]dioxole moiety and are known for their insecticidal and aromatic properties.

Uniqueness

N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of two bioactive moieties within a single molecule. This dual functionality may enhance its biological activity and specificity, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S2/c21-13(19-15-17-3-4-25-15)6-10-7-26-16(18-10)20-14(22)9-1-2-11-12(5-9)24-8-23-11/h1-5,7H,6,8H2,(H,17,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHQHBCANZKNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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